Amodiaquine(1+)

Description

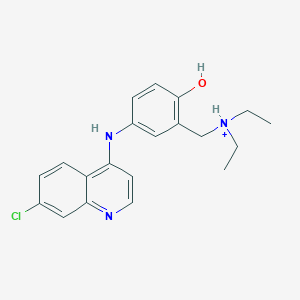

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H23ClN3O+ |

|---|---|

Molecular Weight |

356.9 g/mol |

IUPAC Name |

[5-[(7-chloroquinolin-4-yl)amino]-2-hydroxyphenyl]methyl-diethylazanium |

InChI |

InChI=1S/C20H22ClN3O/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19/h5-12,25H,3-4,13H2,1-2H3,(H,22,23)/p+1 |

InChI Key |

OVCDSSHSILBFBN-UHFFFAOYSA-O |

Canonical SMILES |

CC[NH+](CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Amodiaquine 1+

Strategies for Structural Modification and Analog Synthesis

The molecular architecture of amodiaquine (B18356), characterized by a 7-chloroquinoline (B30040) core linked to a (diethylaminomethyl)phenol side chain, offers multiple sites for structural modification. nist.govebi.ac.uk Researchers have systematically altered each component of the molecule—the quinoline (B57606) ring, the N-alkyl side chain, and the aniline (B41778) moiety—to investigate structure-activity relationships. nih.gov

The quinoline ring is a critical pharmacophore, and modifications to this system have been a key focus of analog synthesis. nih.gov Strategies have involved the introduction of various substituents at different positions on the quinoline core to modulate the electronic and steric properties of the molecule.

Researchers have synthesized a series of amodiaquine derivatives by introducing a range of electron-withdrawing and electron-donating groups onto the quinoline ring. mdpi.com These substituents include hydrogen (H), fluoro (F), trifluoromethyl (CF₃), nitro (NO₂), cyano (CN), and methoxy (B1213986) (CH₃O) groups. mdpi.com A patent for preparing amodiaquine analogs also describes the possibility of placing a halogen group at the 5, 6, 7, or 8 position of the quinoline ring. google.com Furthermore, analogs with 7-bromo, 7-iodo, and 7-trifluoromethylquinoline moieties have been synthesized to assess the impact of different substituents at the 7-position. jst.go.jp

Table 1: Examples of Modifications on the Quinoline Ring System of Amodiaquine(1+)

| Position on Quinoline Ring | Substituent | Reference |

|---|---|---|

| Multiple Positions | H, F, CF₃, NO₂, CN, CH₃O | mdpi.com |

| 5, 6, 7, or 8 | Halogen (F, Cl, Br, I) | google.com |

| 7 | Bromo (Br) | jst.go.jp |

| 7 | Iodo (I) | jst.go.jp |

| 7 | Trifluoromethyl (CF₃) | jst.go.jp |

The N-alkyl side chain of amodiaquine plays a significant role in the molecule's pharmacokinetic properties. Consequently, numerous alterations have been explored to create more metabolically stable and effective analogs. liverpool.ac.uk

One common strategy involves replacing the terminal diethylamino group with various heterocyclic rings. researchgate.net Efficient synthetic routes have been developed to produce analogs bearing a piperazine (B1678402) or a morpholine (B109124) ring at the 4'-position, combined with diverse heterocyclic amino side chains. researchgate.net Other modifications include the incorporation of a pyrrolidinyl ring, which has shown improved metabolic stability. researchgate.net The synthesis of analogs with a diisopropylamine (B44863) side chain has also been reported. nih.gov

Researchers have also investigated the impact of chain length and steric bulk. nih.govnih.gov This includes the synthesis of short-chain analogs and the replacement of one of the ethyl groups with a bulkier or aromatic ring. nih.gov To enhance metabolic stability, the diethylamine (B46881) side chain has been replaced with a tert-butylamine (B42293) group. liverpool.ac.uk

Table 2: Examples of Alterations of the N-Alkyl Side Chain of Amodiaquine(1+)

| Modification Type | Specific Alteration | Reference |

|---|---|---|

| Heterocyclic Replacement | Piperazine ring | researchgate.net |

| Heterocyclic Replacement | Morpholine ring | researchgate.net |

| Heterocyclic Replacement | Pyrrolidinyl ring | researchgate.net |

| Steric/Functional Group Change | Diisopropylamine side chain | nih.gov |

| Steric/Functional Group Change | tert-Butylamine group | liverpool.ac.uk |

| Chain Length/Bulk | Shorter side chains | nih.govnih.gov |

The aniline moiety of amodiaquine, particularly the 4'-hydroxyl group, is a known site of metabolism that can lead to the formation of a reactive quinone-imine metabolite. nih.govcore.ac.uk A primary goal of modifying this part of the molecule has been to block this metabolic pathway. nih.govnih.gov

A prominent strategy is the replacement of the para-hydroxyl group with a fluorine atom to generate fluoro-amodiaquine (FAQ). nih.govnih.gov The strength of the carbon-fluorine bond prevents the in vivo bioactivation to the toxic quinone-imine. Another approach involves shifting the hydroxyl group from the para- to the meta-position of the aniline ring to create isotebuquine analogues, which also avoids quinone-imine formation. core.ac.uk

Beyond these changes, the 4'-hydroxyl group has been replaced with various other functionalities. These include different amino groups, such as a 3'-pyrrolidinamino group. researchgate.net Furthermore, synthetic methods have been developed to substitute the hydroxyl group with a range of hydrophobic alkyl, aryl, or heteroaryl substituents. researchgate.net The introduction of a p-chlorophenyl moiety at the 5'-position of the hydroxyaniline side chain has also been explored. nih.gov

Table 3: Examples of Substitutions on the Aniline Moiety of Amodiaquine(1+)

| Modification Strategy | Specific Substituent/Change | Reference |

|---|---|---|

| Metabolic Blocking | Replacement of 4'-OH with Fluorine (-F) | nih.govnih.gov |

| Isomeric Shift | Shift of -OH group to the meta position | core.ac.uk |

| Functional Group Replacement | Replacement of 4'-OH with various amino groups | researchgate.net |

| Functional Group Replacement | Replacement of 4'-OH with alkyl, aryl, or heteroaryl groups | researchgate.net |

| Additional Substitution | p-chlorophenyl moiety at the 5'-position | nih.gov |

Alterations of the N-Alkyl Side Chain

Advanced Synthetic Approaches and Methodologies

In addition to traditional synthetic methods, more advanced techniques are being employed to synthesize amodiaquine and its analogs. These methodologies offer advantages such as improved efficiency, reduced environmental impact, and novel pathways for functionalization.

Metal-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis and have been instrumental in the functionalization of the amodiaquine scaffold. nih.gov These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high reliability and versatility. nih.gov

The Suzuki-Miyaura cross-coupling reaction has been a key step in the synthesis of 4'-substituted amodiaquine analogs. researchgate.net This palladium-catalyzed reaction allows for the introduction of various alkyl, aryl, or heteroaryl groups at the 4'-position of the aniline ring, providing analogs that cannot be metabolized into toxic quinone-imines. researchgate.net Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are generally crucial for effectively creating the aromatic C-N bonds found in many amodiaquine derivatives. nih.gov Other palladium(0)-catalyzed reactions have been used for the intramolecular functionalization of C-H bonds to create dihydroquinoline intermediates, which are precursors to quinoline derivatives. researchgate.net These advanced catalytic methods provide access to a wide chemical space for the design and synthesis of novel amodiaquine-based compounds. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| Amodiaquine(1+) |

| Amodiaquine |

| Fluoro-amodiaquine (FAQ) |

| Isotebuquine |

| Tebuquine (B1682963) |

| 4-acetamidophenol |

| 4,7-dichloroquinoline (B193633) |

| Diethylamine |

| Paraformaldehyde |

| Amodiaquine-zinc (II) complex |

| Diethoxymethylene malonate |

Green Chemistry Principles in Amodiaquine(1+) Synthesis

The traditional synthesis of amodiaquine has been re-evaluated in recent years through the lens of green chemistry, aiming to reduce the environmental impact and improve efficiency. Conventional methods often involve multiple steps with the isolation of intermediates, leading to longer production times, complex operations, and the use of hazardous solvents like alcohol, which poses environmental and health risks. openaccessjournals.comgoogle.com

Key features of this green synthetic approach include the elimination of environmentally objectionable solvents and the ability to perform the reaction in aqueous acidic solutions, such as acetic acid or hydrochloric acid. google.com The reaction conditions are also optimized to be more energy-efficient, with temperatures for certain steps being maintained around 110°C to prevent the formation of byproducts. google.com One specific example of a one-pot synthesis involves reacting 4-aminophenol (B1666318) and 4,7-dichloroquinoline in acetic acid, followed by the addition of formaldehyde (B43269) and diethylamine. hsc.edu The final product can then be directly crystallized from the reaction mixture. google.com

Another green approach that has been explored is the use of water as a solvent for the synthesis, further reducing the reliance on harmful organic solvents. google.com Mechanochemical synthesis, a solvent-free method, has also been investigated for creating derivatives of amodiaquine, which reduces environmental contamination by eliminating the use of organic solvents and often involves shorter reaction times. ceon.rs These green chemistry approaches align with the growing need for sustainable and environmentally friendly pharmaceutical manufacturing processes. sgsci.org

Derivatization for Profile Optimization in Preclinical Research

The derivatization of amodiaquine is a key strategy in preclinical research to address challenges such as drug resistance and to enhance its therapeutic profile. openaccessjournals.com Structural modifications primarily target the side chains or substituents on the quinoline ring to improve pharmacokinetic properties, reduce toxicity, and boost activity against resistant strains. openaccessjournals.com

Design of Analogs for Enhanced Biological Activity Profiles

Researchers have synthesized numerous amodiaquine analogs with the goal of improving efficacy. Modifications often involve altering the 4'-hydroxy group and the diethylamino side chain. For instance, replacing the 4'-hydroxy group with various amino groups has led to new series of analogs. researchgate.netrroij.com The introduction of a 3'-pyrrolidinamino group in place of the 3'-diethylamino function has also been explored. researchgate.net

One notable analog is AQ-13, which has modifications to improve its solubility and stability, demonstrating effectiveness against chloroquine-resistant strains. openaccessjournals.com Another approach involves the synthesis of dual-function analogs designed to target multiple pathways within the parasite, which could potentially reduce the development of resistance. openaccessjournals.com

The following table summarizes some amodiaquine analogs and their reported activity enhancements in preclinical studies:

| Analog | Modification | Reported Activity Enhancement | Reference(s) |

| AQ-13 | Improved solubility and stability | Effective against chloroquine-resistant strains | openaccessjournals.com |

| Isoquine (B1199177) (ISQ1) | Interchange of the 3'-hydroxyl and 4'-Mannich side-chain | Potent antimalarial activity against resistant strains; excellent oral in vivo activity | researchgate.net |

| 4'-Fluoro-N-tert-butylamodiaquine (2k) | Replacement of 4'-hydroxy with fluorine and diethylamino with tert-butyl | Potent activity against sensitive and resistant parasites; good oral bioavailability | nih.gov |

| PM6280 | Replacement of 4'-hydroxy with N-methylpiperazino group and diethylamino with pyrrolidino group | Low nanomolar activity against sensitive and resistant strains | rroij.com |

| PM6577 | Replacement of 4'-hydroxy with morpholino group and diethylamino with pyrrolidino group | Low nanomolar activity against sensitive and resistant strains | rroij.com |

| Amodiaquine-zinc complex | Derivatization with zinc (II) ion | Enhanced parasitemia suppression in established malaria infection in mice | ceon.rs |

| N-butyl-4-[(4-(7-chloroquinolin-4-yl)piperazin-1-yl)methyl]benzamidine (1e) | N-alkyl (piperazin-1-yl)methyl benzamidine (B55565) moiety | 97.65% suppression at 75 mg/kg/day in mice | researchgate.net |

| 4-[(4-(7-chloroquinolin-4-yl)piperazin-1-yl)methyl)]-N-(4-methylpentan-2-yl)benzamidine (1f) | N-alkyl (piperazin-1-yl)methyl benzamidine moiety | 99.18% suppression at 50 mg/kg/day in mice | researchgate.net |

Chemical Modifications to Modulate Metabolic Pathways in Non-Human Systems

A significant focus of amodiaquine derivatization is to alter its metabolic pathways to reduce the formation of toxic metabolites. The toxicity of amodiaquine has been linked to the formation of a reactive quinoneimine metabolite. researchgate.netnih.gov

To circumvent this, researchers have designed analogs where the molecular structure is modified to block or alter the metabolic sites. A key strategy is the interchange of the 3'-hydroxyl and 4'-Mannich side-chain functions, as seen in isoquine. researchgate.net Metabolism studies in rat models showed that isoquine does not undergo bioactivation to the toxic quinoneimine, and instead is cleared through glucuronidation. researchgate.net

Another approach is the replacement of the 4'-hydroxy group with atoms like fluorine or chlorine. nih.gov For example, 4'-fluoro-N-tert-butylamodiaquine was developed to avoid metabolism to toxic derivatives. nih.gov Similarly, replacing the diethylamino side chain with a pyrrolidino group has been shown to improve metabolic stability. rroij.com

The following table outlines chemical modifications aimed at modulating metabolic pathways and their outcomes in non-human systems:

| Chemical Modification | Rationale | Outcome in Non-Human Systems (e.g., rat models) | Reference(s) |

| Interchange of 3'-hydroxyl and 4'-Mannich side-chain (e.g., Isoquine) | Block formation of toxic quinoneimine metabolite | Does not undergo in vivo bioactivation; cleared by Phase II glucuronidation | researchgate.net |

| Replacement of 4'-hydroxy group with fluorine or chlorine | Inhibit metabolic activation to toxic quinoneimine metabolites | Reduced or eliminated bioactivation | nih.govliverpool.ac.uk |

| Replacement of diethylamino side chain with a pyrrolidino group | Improve metabolic stability | Greatly improved metabolic stability | rroij.com |

| Replacement of diethylamino side-chain with a tert-butyl group | Prevent P450 dealkylation | Prevented P450 dealkylation | liverpool.ac.uk |

| Inclusion of a group at the C-5' position | Reduce or eliminate bioactivation | Reduced or eliminated formation of glutathione (B108866) conjugates in vivo | nih.gov |

These derivatization strategies highlight the ongoing efforts in medicinal chemistry to refine the properties of amodiaquine, aiming for compounds with enhanced efficacy and a more favorable safety profile for potential future therapeutic applications.

Mechanistic Investigations of Amodiaquine 1+ Action at the Molecular and Cellular Level

Molecular Target Elucidation and Binding Interactions

The therapeutic action of Amodiaquine(1+), the biologically active protonated form of amodiaquine (B18356), is primarily attributed to its interaction with specific molecular targets within the malaria parasite, Plasmodium falciparum. Research has focused on understanding these interactions to clarify its mechanism of action and its effectiveness against certain chloroquine-resistant parasite strains.

A central mechanism of Amodiaquine(1+) is its interference with the parasite's heme detoxification process. patsnap.comopenaccessjournals.com During its intraerythrocytic stage, the parasite digests host hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme (Fe(II)-protoporphyrin IX). patsnap.comresearchgate.net To protect itself, the parasite polymerizes this toxic heme into an inert, crystalline pigment called hemozoin. patsnap.comopenaccessjournals.com Amodiaquine(1+), like other 4-aminoquinoline (B48711) drugs, disrupts this crucial detoxification pathway. openaccessjournals.comdrugbank.comnih.gov

Studies have demonstrated that amodiaquine binds to free heme, specifically Fe(II)-protoporphyrin IX, forming a complex. researchgate.netdrugbank.com This binding prevents the conversion of heme into hemozoin. openaccessjournals.comresearchgate.netjournals.co.za The accumulation of the toxic drug-heme complex and free heme leads to membrane damage and parasite death. drugbank.comnih.gov The inhibition of heme polymerization is considered a primary molecular basis for its antimalarial activity. drugbank.comjournals.co.zancats.io Research has shown that amodiaquine can block the spontaneous formation of β-hematin (synthetic hemozoin), further supporting its role as a heme polymerization inhibitor. journals.co.za

| Drug | Primary Molecular Target | Effect on Target | Consequence for Pathogen |

| Amodiaquine(1+) | Fe(II)-protoporphyrin IX (Heme) drugbank.com | Binds to heme, inhibiting its polymerization into hemozoin openaccessjournals.comnih.govjournals.co.za | Accumulation of toxic free heme, leading to membrane disruption and parasite death drugbank.com |

Nucleic Acids: Some evidence indicates that amodiaquine may interfere with the parasite's DNA and RNA synthesis. patsnap.com It is thought to intercalate into the parasite's nucleic acids, which would hinder essential replication and transcription processes, thereby impairing the parasite's ability to multiply. patsnap.com

Protein Targets: Amodiaquine has been shown to interact with specific proteins in both the parasite and the host.

Histamine N-methyltransferase (HNMT): Amodiaquine is recognized as an inhibitor of the human enzyme HNMT. drugbank.comnih.gov This enzyme is involved in the metabolism of histamine. drugbank.com

Cathepsin B: Studies have identified the host enzyme Cathepsin B as a target for amodiaquine. researchgate.net By inhibiting this endosomal protease, amodiaquine can reduce the entry of certain pathogens that rely on it to enter the host cell cytoplasm. researchgate.net

Glutathione-dependent degradation: Amodiaquine has been found to competitively inhibit the degradation of heme by glutathione (B108866). nih.gov This action prevents the detoxification of non-polymerized heme that may exit the food vacuole, allowing it to accumulate in membranes and exert its toxic effects. nih.gov

The interaction between Amodiaquine(1+) and its primary target, heme, is a non-covalent binding event. researchgate.net The chemical structure of amodiaquine, a 4-aminoquinoline derivative, is crucial for this interaction. openaccessjournals.comvt.edu Structural studies and molecular modeling suggest that the quinoline (B57606) core of the drug engages in π-π stacking interactions with the porphyrin ring of heme. researchgate.net

Solution-state NMR studies on similar quinoline drugs complexed with heme have provided insights into the binding mode. These studies reveal that the drug molecule does not sit directly over the iron center of the porphyrin but is displaced to one side, optimizing the π-π interaction between the aromatic systems. researchgate.net The aliphatic side chain of the drug also plays a role in stabilizing the drug-heme complex. researchgate.net This binding sequesters the heme molecule, physically preventing it from being incorporated into the growing hemozoin crystal. mdpi.comresearchgate.net

Identification of Other Potential Protein and Nucleic Acid Targets

Cellular and Biochemical Pathway Interference

The molecular interactions of Amodiaquine(1+) translate into significant disruptions of essential cellular and biochemical pathways within the pathogen.

The primary cellular consequence of Amodiaquine(1+)'s action is the complete disruption of the parasite's heme detoxification system. patsnap.comopenaccessjournals.com By inhibiting heme polymerase activity through direct binding to Fe(II)-protoporphyrin IX, the drug causes a buildup of toxic heme within the parasite's food vacuole. drugbank.comnih.gov This accumulation is cytotoxic due to heme's ability to destabilize and lyse membranes, peroxidize lipids, and inhibit other enzymes. researchgate.net The failure to detoxify heme is a critical failure for the parasite, leading directly to its death. openaccessjournals.com Studies treating parasitized red blood cells with amodiaquine show a dose-dependent increase in intracellular free heme, which corresponds with a decrease in hemozoin and parasite killing. nih.govnih.gov

| Pathway Affected | Mechanism of Interference by Amodiaquine(1+) | Cellular Outcome |

| Heme Detoxification | Inhibition of hemozoin formation via heme binding openaccessjournals.comdrugbank.comjournals.co.za | Accumulation of toxic heme; membrane lysis researchgate.netnih.gov |

| Redox Homeostasis | Generation of ROS via heme accumulation and drug metabolism patsnap.comnih.gov | Oxidative damage to lipids, proteins, and DNA; depletion of antioxidants ajol.infonih.gov |

Interference with Nucleic Acid Synthesis and Replication in Target Organisms (In Vitro)

Amodiaquine(1+), the active form of amodiaquine, is understood to interfere with the synthesis of nucleic acids in target organisms, a mechanism shared with other 4-aminoquinoline compounds. nih.govpatsnap.comnih.gov In vitro studies suggest that amodiaquine binds to nucleoproteins and intercalates into double-stranded DNA. nih.govpatsnap.com This interaction is thought to inhibit the function of both DNA and RNA polymerases, thereby preventing the replication and transcription processes essential for the parasite's survival and proliferation. nih.govpatsnap.comnih.govrwandafda.gov.rw

The inhibitory action on nucleic acid synthesis is a key component of its plasmodicidal activity. nih.govselleckchem.comrjptonline.org By disrupting these fundamental cellular processes, amodiaquine(1+) effectively halts the production of new proteins and the replication of genetic material, leading to the death of the parasite. nih.govselleckchem.com Recent research has also highlighted that amodiaquine can inhibit rRNA transcription, a critical step in ribosome biogenesis, by causing the degradation of the catalytic subunit of RNA polymerase I. nih.gov This action occurs independently of DNA damage and points to a distinct mechanism for disrupting protein synthesis machinery. nih.gov

Inhibition of Glutathione-Dependent Heme Degradation

A crucial aspect of amodiaquine's(1+) mechanism of action is its interference with the parasite's heme detoxification process. patsnap.comopenaccessjournals.com When the malaria parasite digests hemoglobin within its food vacuole, it releases toxic free heme. patsnap.comnih.gov The parasite typically neutralizes this threat by polymerizing the heme into an inert crystalline substance called hemozoin. patsnap.comresearchgate.netresearchgate.net However, a significant portion of non-polymerized heme is thought to exit the food vacuole and undergo degradation by glutathione (GSH). nih.govresearchgate.net

In vitro studies have demonstrated that amodiaquine competitively inhibits this glutathione-dependent degradation of heme. nih.govresearchgate.net This inhibition leads to an accumulation of toxic heme, which can then associate with cellular membranes. nih.gov The build-up of membrane-associated heme is dose- and time-dependent and is directly linked to parasite death, as the heme disrupts membrane barrier properties and ion homeostasis. nih.govresearchgate.net The ability of amodiaquine to inhibit the interaction between glutathione and heme has been confirmed in non-radiolabeled assays, further supporting this mechanism. nih.gov This inhibition of a key detoxification pathway, alongside the disruption of hemozoin formation, results in a lethal accumulation of toxic heme within the parasite. patsnap.compharmgkb.org

| Inhibitory Action of Amodiaquine on Heme Detoxification |

| Target Pathway |

| Glutathione (GSH)-dependent heme degradation |

| Heme polymerization into hemozoin |

| Result |

| Accumulation of toxic free heme |

| Increased oxidative stress |

Intracellular Distribution and Accumulation Research

Studies on Subcellular Localization within Parasitic Food Vacuoles

Amodiaquine, as a weak base, is known to accumulate to high concentrations within the acidic food vacuole of the malaria parasite. rwandafda.gov.rwnih.govresearchgate.net This accumulation is an energy-dependent process, significantly reduced at lower temperatures and in the absence of glucose, and is driven by a transmembrane proton gradient maintained by a vacuolar ATPase. nih.gov The acidic environment of the food vacuole (around pH 5.2) causes the protonation of the weakly basic amodiaquine, trapping the charged amodiaquine(1+) molecule inside. nih.govresearchgate.net

Studies have shown that amodiaquine accumulates to levels 2- to 3-fold greater than chloroquine (B1663885), which likely contributes to its superior inherent activity against the parasite. nih.gov This higher accumulation is surprising given that amodiaquine is a weaker base than chloroquine. This suggests the existence of an intraparasitic binding component, or 'receptor', for which amodiaquine may have a higher affinity, further enhancing its concentration within the food vacuole. nih.gov The localization of amodiaquine to the food vacuole is critical for its mechanism of action, as this is the site of hemoglobin digestion and heme detoxification. openaccessjournals.comresearchgate.net Interestingly, treatment with amodiaquine has been shown to cause the cytoplasmic mislocalization of PfAtg18, a protein that normally localizes to the food vacuole, suggesting the drug may interfere with protein transport pathways to this organelle. portlandpress.com

| Factors Influencing Amodiaquine Accumulation in the Food Vacuole |

| Factor |

| pH Gradient |

| Energy Dependence |

| Intraparasitic Binding |

| Comparative Accumulation |

Membrane Interaction and Permeation Studies

The interaction of amodiaquine with biological membranes is a key factor in its ability to reach its intracellular target. Studies using lipid model membranes, such as those composed of dipalmitoylphosphatidylcholine (DPPC) and dipalmitoylphosphatidylserine (B1226503) (DPPS), have provided insights into these interactions. nih.gov Research indicates that the interaction is a mix of electrostatic and hydrophobic forces. nih.gov

It is suggested that the quinoline ring of amodiaquine inserts itself into the lipid bilayer, while its phenol (B47542) ring and tertiary amine group are oriented towards the headgroup region. nih.gov Amodiaquine has been observed to have opposing effects on the ordering of the lipid acyl chains, increasing order in the deeper regions of the bilayer while decreasing it near the headgroups. nih.gov The presence of amodiaquine was found to most significantly affect the more organized gel phase of the lipid domains. nih.gov Permeability studies with Caco-2 cells, a model for the intestinal barrier, have been used to evaluate the absorption of amodiaquine analogs, indicating that such models are valuable for assessing how structural modifications impact membrane permeation. rroij.com These interactions with and permeation through membranes are critical initial steps for the drug to enter the host cell and subsequently the parasite to exert its effect. nih.govresearchgate.net

Molecular Basis of Drug Resistance to Amodiaquine 1+

Genetic Determinants of Parasite Resistance

The genetic basis of amodiaquine (B18356) resistance in P. falciparum is complex, involving mutations in several key genes. These mutations alter the function of transporter proteins, reducing the accumulation of the drug at its site of action within the parasite.

The P. falciparum chloroquine (B1663885) resistance transporter (PfCRT) is a principal determinant of resistance to quinoline (B57606) drugs, including amodiaquine. nih.govmalariaworld.orgnih.gov Located on the membrane of the parasite's digestive vacuole (DV), this transporter plays a central role in the efflux of drugs from this acidic organelle. nih.govnih.gov Mutations in the pfcrt gene are strongly associated with resistance to both chloroquine and amodiaquine. nih.govmalariaworld.orgresearchgate.net

The mutation from lysine (B10760008) (K) to threonine (T) at codon 76 (K76T) is considered a critical change for conferring resistance. malariaworld.orgresearchgate.net However, resistance levels, particularly to amodiaquine's active metabolite, desethylamodiaquine (B193632) (DEAQ), are more accurately predicted by specific haplotypes involving codons 72 to 76. nih.govcabidigitallibrary.org

Two key haplotypes are frequently implicated in amodiaquine resistance:

SVMNT : This haplotype is correlated with high-level in vitro resistance to DEAQ and has been linked to clinical failure of amodiaquine. nih.govresearchgate.net The SVMNT haplotype is prevalent in parasite populations in South America and parts of Asia. nih.govcabidigitallibrary.org Studies have provided in vivo evidence that the SVMNT allele can confer amodiaquine resistance independently of the pfmdr1 genotype. nih.gov

CVIET : This haplotype, predominant in many parts of Africa, is also associated with chloroquine resistance. nih.gov While it is a necessary component for resistance, it appears insufficient on its own to confer high-level clinical resistance to amodiaquine, often requiring additional mutations in other genes, such as pfmdr1. nih.gov

Gene-editing studies creating isogenic parasite lines have confirmed that region-specific pfcrt haplotypes, such as the "Dd2" haplotype common in Southeast Asia, confer partial cross-resistance to amodiaquine. nih.gov

Table 1: Key PfCRT Haplotypes and Their Association with Amodiaquine(1+) Resistance

| PfCRT Haplotype (Codons 72-76) | Associated Amodiaquine(1+) Resistance Level | Geographic Prevalence | Reference |

|---|---|---|---|

| CVMNK (Wild Type) | Susceptible | Global (pre-resistance) | researchgate.net |

| CVIET | Reduced susceptibility; requires other mutations (e.g., in PfMDR1) for high-level clinical resistance. | Africa | nih.gov |

| SVMNT | High-level resistance, particularly to the active metabolite desethylamodiaquine (DEAQ). | South America, Asia | nih.govcabidigitallibrary.org |

The P. falciparum multidrug resistance 1 (pfmdr1) gene encodes a P-glycoprotein homolog (Pgh-1), another transporter located on the digestive vacuole membrane. cabidigitallibrary.org Polymorphisms in pfmdr1 modulate the parasite's susceptibility to a range of antimalarials, including amodiaquine. nih.govnih.gov While PfCRT is the primary driver, PfMDR1 variants can enhance the level of resistance. nih.govnih.gov

Several single nucleotide polymorphisms (SNPs) in pfmdr1 are associated with amodiaquine treatment outcomes:

N86Y : The mutation from asparagine (N) to tyrosine (Y) at codon 86 is strongly associated with amodiaquine resistance. nih.govdiva-portal.org Selection for the 86Y allele is often observed following amodiaquine treatment, and individuals infected with parasites carrying this mutation are more likely to experience recurrent infection after treatment with artesunate-amodiaquine (ASAQ). nih.govnih.govresearchgate.net

Y184F : This polymorphism, involving a change from tyrosine (Y) to phenylalanine (F) at codon 184, is also implicated in modulating drug response. nih.gov

D1246Y : A mutation from aspartic acid (D) to tyrosine (Y) at codon 1246 is another marker associated with decreased sensitivity to amodiaquine. nih.gov

The combination of these SNPs into specific haplotypes, such as the YYY haplotype (86Y, 184Y, 1246Y), has been linked to amodiaquine treatment failures. diva-portal.org Conversely, parasites with the wild-type N86 allele are more susceptible to amodiaquine. nih.govresearchgate.net A novel mutation, N86F, has also been detected, although its significance for amodiaquine resistance is not yet fully understood. nih.govresearchgate.net

Table 2: Key PfMDR1 Polymorphisms and Their Association with Amodiaquine(1+) Resistance

| PfMDR1 Codon | Polymorphism | Effect on Amodiaquine(1+) Susceptibility | Reference |

|---|---|---|---|

| 86 | N86Y | 86Y allele is selected by amodiaquine and associated with treatment failure. | nih.govnih.govresearchgate.net |

| 184 | Y184F | Modulates drug susceptibility, often as part of a haplotype. | nih.gov |

| 1246 | D1246Y | 1246Y allele is associated with decreased sensitivity to amodiaquine. | nih.gov |

While pfcrt and pfmdr1 are the most well-characterized determinants, research has identified other genetic loci that may contribute to or modulate amodiaquine resistance.

P. falciparum Kelch 13 (K13) : Mutations in the propeller domain of the K13 gene are the primary markers for artemisinin (B1665778) resistance. nih.govparasite-journal.org Although not directly causing amodiaquine resistance, the presence of K13 mutations is highly relevant. oup.com In the context of artemisinin-based combination therapies (ACTs) like ASAQ, resistance to the artemisinin component means that treatment success relies almost entirely on the partner drug. Therefore, high rates of amodiaquine resistance, driven by pfcrt and pfmdr1 mutations, combined with emerging K13 mutations, can lead to complete failure of the combination therapy. oup.com

Other Transporters and Proteins :

P. falciparum amino acid transporter (PfAAT1) : Located in the digestive vacuole membrane, mutations in this transporter have been linked to the evolution of chloroquine resistance and may play a role in the response to the structurally similar amodiaquine. biorxiv.org

P. falciparum multidrug resistance-associated protein 1 (pfmrp1) : Mutations in this gene have been associated with reduced sensitivity to chloroquine and other antimalarials, suggesting a potential role in amodiaquine efflux and resistance. cabidigitallibrary.org

Deubiquitinating enzyme 1 (ubp1) : This enzyme has been linked with resistance to both chloroquine and artesunate (B1665782), indicating its potential involvement in the broader mechanism of quinoline resistance. nih.gov

Involvement of Plasmodium falciparum Multidrug Resistance 1 (PfMDR1) Gene Polymorphisms

Drug Efflux and Transport Mechanisms in Resistant Strains (In Vitro)

In vitro studies have been instrumental in elucidating the biochemical mechanisms by which genetic mutations confer amodiaquine resistance. These studies focus on how altered transporter proteins affect drug accumulation within the parasite's digestive vacuole.

Amodiaquine, like chloroquine, is a weak base that is thought to accumulate in the acidic environment of the parasite's digestive vacuole, where it interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion. nih.govnih.govimrpress.com Resistance is primarily mediated by preventing this accumulation.

In vitro research has demonstrated that resistant P. falciparum strains exhibit an energy-dependent drug efflux mechanism that actively pumps the drug out of the digestive vacuole. nih.govacs.org This efflux is mediated by the mutant forms of the PfCRT protein. nih.govmalariaworld.orgnih.gov Functional expression of PfCRT isoforms in Xenopus laevis oocytes has confirmed that mutant PfCRT variants can transport amodiaquine, whereas the wild-type protein cannot. anu.edu.au This transport reduces the drug's concentration at its site of action, allowing the parasite to survive. nih.govnih.gov Studies have characterized this as a saturable and inhibitable efflux system capable of transporting structurally related quinoline drugs, including amodiaquine. acs.org

Genetic cross experiments between different parasite strains have shown that specific pfcrt and pfmdr1 allele combinations lead to distinct resistance phenotypes. pnas.org For instance, a cross between a Brazilian strain (7G8) and a Ghanaian strain (GB4) revealed that the combination of the pfcrt7G8 and pfmdr17G8 alleles resulted in significantly higher levels of resistance to desethylamodiaquine compared to other combinations. pnas.org

Investigation of Enhanced Drug Efflux from Digestive Vacuoles

Cross-Resistance Patterns with Related 4-Aminoquinolines and Other Antimalarials (In Vitro/Animal Models)

Cross-resistance between amodiaquine (AQ) and other antimalarial drugs, particularly the structurally related 4-aminoquinoline (B48711), chloroquine (CQ), is a significant concern in malaria treatment and control. nih.gov In vitro studies and animal models have been instrumental in elucidating these complex resistance patterns.

Amodiaquine generally retains some activity against chloroquine-resistant strains of Plasmodium falciparum, although a decreased susceptibility is often observed. wellcomeopenresearch.orgnih.gov This suggests that while the mechanisms of resistance to these two drugs may be similar, they are not identical. wellcomeopenresearch.orgnih.gov The primary active metabolite of amodiaquine, desethylamodiaquine (DEAQ), has been shown to have a significant correlation in its 50% inhibitory concentrations (IC50s) with chloroquine, indicating that cross-resistance observed clinically may be more closely linked to the metabolite than the parent drug. ajtmh.org

Studies on P. falciparum isolates have revealed significant positive correlations between the in vitro activity of amodiaquine and other antimalarials. For instance, a study on isolates from Senegal found a significant correlation between the IC50 values of amodiaquine and those of chloroquine, quinine (B1679958), and pyronaridine, suggesting a degree of in vitro cross-resistance. oup.com Similarly, research on Philippine strains of P. falciparum showed that all isolates with in vitro resistance to amodiaquine were also resistant to chloroquine. nih.gov Some isolates exhibited cross-resistance to a combination of chloroquine, quinine, and mefloquine. nih.gov

In Plasmodium vivax, a significant correlation has also been observed between the in vitro susceptibilities to amodiaquine and chloroquine. asm.org While amodiaquine can still be effective against chloroquine-resistant P. vivax, there is a clear pattern of cross-resistance. asm.org

Animal model studies using Plasmodium berghei have further illuminated these patterns. The selection of amodiaquine-resistant P. berghei lines has been shown to result in parasites with reduced susceptibility to a range of other antimalarials. wellcomeopenresearch.orgwellcomeopenresearch.org One study reported that an amodiaquine-resistant line also showed decreased sensitivity to chloroquine (6-fold), artemether (B1667619) (10-fold), primaquine (B1584692) (5-fold), piperaquine (B10710) (2-fold), and lumefantrine (B1675429) (3-fold). wellcomeopenresearch.orgwellcomeopenresearch.org This development of a "multidrug-resistant" phenotype highlights the potential for amodiaquine resistance to compromise the efficacy of other antimalarial treatments. wellcomeopenresearch.orgwellcomeopenresearch.org

The molecular basis for this cross-resistance often involves genes such as the P. falciparum chloroquine resistance transporter (pfcrt) and the multidrug resistance gene 1 (pfmdr1). nih.govwellcomeopenresearch.org Specific mutations in these genes are associated with altered susceptibility to multiple drugs. For example, the pfcrt K76T mutation is a well-established marker for chloroquine resistance and is also associated with decreased sensitivity to amodiaquine. wellcomeopenresearch.org Similarly, certain pfmdr1 haplotypes can modulate the response to both amodiaquine and other antimalarials. pnas.orgdiva-portal.org

**Table 1: In Vitro Cross-Resistance of Amodiaquine with Other Antimalarials in *P. falciparum***

| Antimalarial Drug | Correlation with Amodiaquine (r²) | P-value | Finding | Reference |

|---|---|---|---|---|

| Chloroquine | 0.14 | < 0.001 | Significant positive correlation | oup.com |

| Quinine | 0.21 | < 0.001 | Significant positive correlation | oup.com |

| Pyronaridine | 0.34 | < 0.001 | Significant positive correlation | oup.com |

| Desethylamodiaquine | High correlation | Not specified | Significant rank-order correlation with chloroquine | ajtmh.org |

| Mefloquine | Not specified | Not specified | Some isolates showed cross-resistance | nih.gov |

Table 2: Cross-Resistance Profile of Amodiaquine-Resistant P. berghei (Animal Model)

| Antimalarial Drug | Fold Change in ED90 | Finding | Reference |

|---|---|---|---|

| Chloroquine | 6-fold increase | Loss of susceptibility | wellcomeopenresearch.orgwellcomeopenresearch.org |

| Artemether | 10-fold increase | Loss of susceptibility | wellcomeopenresearch.orgwellcomeopenresearch.org |

| Primaquine | 5-fold increase | Loss of susceptibility | wellcomeopenresearch.orgwellcomeopenresearch.org |

| Piperaquine | 2-fold increase | Loss of susceptibility | wellcomeopenresearch.orgwellcomeopenresearch.org |

| Lumefantrine | 3-fold increase | Loss of susceptibility | wellcomeopenresearch.orgwellcomeopenresearch.org |

Laboratory Induction and Characterization of Resistance Phenotypes (In Vitro/Animal Models)

The induction of amodiaquine resistance in a laboratory setting provides a controlled environment to study the genetic and phenotypic changes that confer resistance. This process, while often time-consuming, is crucial for understanding the mechanisms of resistance and for the preclinical evaluation of new antimalarial compounds. wellcomeopenresearch.org

In vitro, resistance to amodiaquine can be induced in P. falciparum by exposing the parasites to gradually increasing concentrations of the drug over an extended period. asm.org This "ramp up" approach mimics the drug pressure that parasites might experience in a clinical setting. However, inducing stable resistance in vitro can be challenging, and the resulting resistant phenotypes may not always be stable. wellcomeopenresearch.org

A more common and often more successful approach is the in vivo induction of resistance using rodent malaria models, such as P. berghei in mice. wellcomeopenresearch.orgnih.gov In one such study, amodiaquine resistance was successfully induced in P. berghei ANKA strain within thirty-six passages of the parasite in mice treated with the drug. wellcomeopenresearch.orgnih.govwellcomeopenresearch.org The resulting resistant line exhibited a significant increase in the effective dose required to reduce parasitemia by 90% (ED90) compared to the sensitive parent line (19.13 mg/kg vs 4.29 mg/kg). wellcomeopenresearch.orgnih.govwellcomeopenresearch.org

Characterization of these laboratory-induced resistant phenotypes often involves several key steps:

Stability of Resistance: A crucial aspect is to determine if the resistance is stable in the absence of drug pressure. In the P. berghei study, the selected amodiaquine-resistant line retained its resistance after ten passages in mice without drug treatment and after being frozen at -80°C for a month. wellcomeopenresearch.orgwellcomeopenresearch.org This stability is essential for further genetic and molecular studies.

Genetic Analysis: Sequencing of key transporter genes is a primary method for identifying mutations associated with resistance. In the amodiaquine-resistant P. berghei line, a His95Pro mutation was identified in the Plasmodium berghei chloroquine resistant transporter (Pbcrt). wellcomeopenresearch.orgwellcomeopenresearch.org However, no mutations were found in the Plasmodium berghei multidrug resistance gene-1 (Pbmdr1), deubiquitinating enzyme-1, or Kelch13 domain. wellcomeopenresearch.orgwellcomeopenresearch.org

Gene Expression Analysis: Quantifying the mRNA transcript levels of transporter genes can reveal changes in gene expression that contribute to resistance. The amodiaquine-resistant P. berghei showed significantly higher mRNA transcripts of key transporters, including Pbmdr1, V-type/H+ pumping pyrophosphatase-2, sodium hydrogen ion exchanger-1, and Ca2+/H+ antiporter. wellcomeopenresearch.orgwellcomeopenresearch.org This upregulation suggests that increased drug efflux or altered ion transport plays a role in the resistance phenotype.

Phenotypic Characterization: This involves assessing the growth rate of the resistant parasites and their susceptibility to other antimalarial drugs (as detailed in the cross-resistance section). In some cases, laboratory-selected resistant parasites may exhibit a fitness cost, such as a slower growth rate compared to their sensitive counterparts, although this is not always the case. nih.gov

The induction and characterization of amodiaquine-resistant parasites in the laboratory have demonstrated that resistance is a complex phenomenon involving specific genetic mutations and altered gene expression, leading to a multidrug-resistant phenotype. wellcomeopenresearch.orgwellcomeopenresearch.org These models are invaluable tools for investigating the fundamental mechanisms of drug resistance in malaria parasites.

**Table 3: Characteristics of Laboratory-Induced Amodiaquine-Resistant *P. berghei***

| Characteristic | Finding | Reference |

|---|---|---|

| Induction Time | 36 passages | wellcomeopenresearch.orgnih.govwellcomeopenresearch.org |

| Resistance Level (ED90) | 19.13 mg/kg (resistant) vs 4.29 mg/kg (sensitive) | wellcomeopenresearch.orgnih.govwellcomeopenresearch.org |

| Stability | Stable after 10 passages without drug and after freezing | wellcomeopenresearch.orgwellcomeopenresearch.org |

| Key Genetic Mutation | Pbcrt His95Pro | wellcomeopenresearch.orgwellcomeopenresearch.org |

| Gene Expression Changes | Increased mRNA transcripts of Pbmdr1, V-type/H+ pumping pyrophosphatase-2, sodium hydrogen ion exchanger-1, and Ca2+/H+ antiporter | wellcomeopenresearch.orgwellcomeopenresearch.org |

Structure Activity Relationship Sar Studies of Amodiaquine 1+ Analogues

Impact of Substituent Modifications on In Vitro Biological Activity

Modifications to the amodiaquine (B18356) scaffold, particularly on the phenolic ring and the Mannich side chain, have profound effects on its in vitro biological activity.

The phenolic hydroxyl group at the 4'-position of the aniline (B41778) ring is a critical determinant of amodiaquine's activity, particularly against chloroquine-resistant strains of Plasmodium falciparum. researchgate.net SAR studies have shown that this 4'-hydroxy group contributes to a greater inherent antimalarial activity compared to analogues lacking this feature. researchgate.net

However, this phenolic group is also implicated in the drug's toxicity. It can be oxidized by cytochrome P-450 enzymes to a reactive quinoneimine metabolite, which can form covalent bonds with proteins, leading to potential hepatotoxicity and agranulocytosis. scispace.comresearchgate.netresearchgate.net To mitigate this toxicity while preserving activity, researchers have synthesized analogues where the phenolic group's position is altered. nih.gov A key example is isoquine (B1199177), a regioisomer of amodiaquine, where the 3'-hydroxyl and 4'-Mannich side-chain are interchanged. scispace.comnih.gov This structural rearrangement prevents the formation of the toxic quinoneimine metabolite. scispace.comnih.gov Metabolism studies have confirmed that isoquine does not undergo this bioactivation pathway. nih.gov Despite this change, several isoquine analogues display potent in vitro antimalarial activity against both chloroquine-sensitive and resistant parasite strains. nih.govscholarsresearchlibrary.com

Further studies have explored replacing the 4'-hydroxy group entirely. Analogues where the hydroxyl is replaced with a fluorine atom have shown in vitro antimalarial activity comparable to amodiaquine against both sensitive and resistant strains. scholarsresearchlibrary.com This substitution is designed to block the metabolic bioactivation to toxic quinoneimines.

The dialkylaminoalkyl side chain of amodiaquine is highly tolerant to structural modifications, allowing for wide variations while retaining antimalarial activity. scispace.com Research has focused on altering the side chain's length, branching, and incorporating heterocyclic systems to optimize activity and physicochemical properties.

Replacing the diethylamino group with other amines, such as a tert-butyl group, has yielded potent analogues. scholarsresearchlibrary.com For instance, N-tert-butyl isoquine was identified as a promising candidate for clinical development. nih.gov The introduction of a piperazine (B1678402) moiety has also been shown to increase antimalarial activity, a feature attributed to favorable conformational characteristics that enhance interactions with the biological target. researchgate.net

Replacing the entire phenolic ring with other aromatic nuclei, such as pyrrole, has also been investigated. Several of these analogues displayed high activity against multiple strains of P. falciparum. nih.gov A summary of various side-chain modifications and their reported activities is presented in the table below.

Influence of Phenolic Group Presence and Position

Quantitative Structure-Activity Relationships (QSAR) Modeling

QSAR studies provide a mathematical framework to correlate the chemical structure of amodiaquine analogues with their biological activity, enabling the design of new, more potent compounds.

Researchers have successfully developed QSAR models for various series of amodiaquine analogues. These models use computational descriptors to predict the antimalarial activity of novel compounds before their synthesis. researchgate.net For a series of 4-anilinoquinoline compounds, a robust QSAR model was developed with strong statistical validation, indicating high predictive power. researchgate.net Another study applied molecular modeling to a dataset of 21 amodiaquine analogues to correlate structural features with antiparasitic activity against a chloroquine-resistant P. falciparum strain. researchgate.net These predictive models are crucial tools for the virtual screening of large compound libraries to identify promising leads. nih.gov

The predictive power of QSAR models relies on the selection of relevant physicochemical descriptors. These descriptors quantify various aspects of a molecule's structure and properties. Studies on amodiaquine analogues have identified several key descriptors that correlate with biological activity.

These include:

Thermodynamic and Electronic Descriptors : For a series of bromopyrrole alkaloids with antimalarial activity, descriptors calculated using density functional theory (DFT), such as entropy, dipole moment, molecular polarizability, HOMO (Highest Occupied Molecular Orbital) energy, and electrophilicity index, were used to build a highly predictive QSAR model. researchgate.net

Topological and Constitutional Descriptors : In other models for 4-anilinoquinoline compounds, various theoretical descriptors, including topological, constitutional, geometrical, and functional group-based parameters, were utilized to correlate structure with activity. nih.govresearchgate.net

Lipophilicity and Molecular Weight : Parameters like the logarithm of the 1-octanol/water partition coefficient (cLogP) and molecular weight (MW) are frequently used to assess drug-likeness and have been calculated for active amodiaquine analogues. researchgate.net

Molecular Shape and Field Analysis : Methods like molecular field analysis (MFA) and molecular shape analysis (MSA) have been used to study tebuquine (B1682963) analogues, which are related to amodiaquine. acs.org These analyses provide insights into the 3D steric and electrostatic fields around the molecules that are crucial for receptor binding.

The correlation of these descriptors with activity helps in understanding the structural requirements for potency. For example, a significant relationship has been found between the cellular accumulation of 4-aminoquinoline (B48711) drugs and their in vitro potency (IC₅₀). acs.org

Development of Predictive Models for Biological Activity

Ligand-Target Binding Interactions and Conformational Analysis

Understanding how amodiaquine(1+) and its analogues interact with their biological target at a molecular level is crucial for rational drug design. The primary mechanism of action for 4-aminoquinolines is believed to involve the inhibition of hemozoin formation in the parasite's food vacuole through complexation with heme. acs.orgdrugbank.com

Molecular modeling and docking studies have provided detailed insights into these interactions. It is proposed that the protonated quinoline (B57606) ring of amodiaquine analogues forms a charged-assisted hydrogen bond with the carboxylate group of the heme molecule. researchgate.net The introduction of certain moieties, like a piperazine ring, can enhance antimalarial activity by providing conformational features that optimize these binding interactions. researchgate.net

Conformational analysis reveals that the three-dimensional shape of the analogues and the distance between key nitrogen atoms are important for activity. Molecular modeling of tebuquine analogues showed that the inter-nitrogen separation ranges from 9.36 to 9.86 Å in their isolated diprotonated form. acs.org Furthermore, molecular dynamics simulations have been used to study the stability of the complexes formed between amodiaquine analogues and heme. x-mol.net These studies have shown favorable interaction energies for potent analogues like tebuquine with the heme target. acs.orgacs.org The ability to adopt a specific conformation upon binding to the receptor is a key determinant of biological activity. acs.org

Elucidation of Key Pharmacophoric Features

The fundamental step in the rational design of more effective Amodiaquine(1+) analogues lies in identifying the key structural features essential for their biological activity, collectively known as the pharmacophore. For Amodiaquine(1+) and its derivatives, the pharmacophore consists of several critical components that govern its interaction with biological targets.

The structure of Amodiaquine(1+) is generally composed of three main parts: a quinoline core, an aminophenol unit, and an alkylamino group attached to the aminophenol. jst.go.jp Structure-activity relationship (SAR) studies have demonstrated that the 4-aminoquinoline scaffold is a crucial element. The two aromatic rings of the quinoline moiety are vital for π-π stacking interactions with the biological target. Furthermore, the presence of a chlorine atom at the 7-position of the quinoline ring is correlated with higher antimalarial activity.

The terminal amino group is another essential feature, as it is one of the sites that can be protonated, a key step for accumulation in the acidic food vacuole of the malaria parasite. The dialkylaminomethyl group on the aminophenol unit is also significant; it is believed that these groups are protonated at neutral pH and play a role in neutralizing the acidification of endocytic vesicles, which is important for the drug's antiviral activity. jst.go.jp

Computational studies have further refined the understanding of Amodiaquine(1+)'s pharmacophore. A common feature pharmacophore model developed for FDA-approved drugs with activity against the Ebola virus, including amodiaquine, identified four hydrophobic features and one hydrogen bond acceptor feature as critical. researchgate.netf1000research.com Another pharmacophore model highlighted one hydrogen bond acceptor and two hydrophobic features. chemrxiv.org These models underscore the importance of both hydrophobic interactions and hydrogen bonding capabilities for the biological activity of amodiaquine and its analogues.

The phenolic hydroxyl group on the aminophenol ring has been a subject of extensive study. While it is associated with increased potency, it is also implicated in the formation of a reactive quinoneimine metabolite responsible for toxicity. researchgate.net To mitigate this, analogues have been developed where the hydroxyl group is moved from the para-position to the meta-position, as seen in isoquine. This modification prevents the formation of the toxic metabolite while retaining high antimalarial activity.

The nature of the substituent on the side chain also influences activity. Modifications to the alkylamino group, such as altering its shape and hydrophobicity, have been shown to be sensitive factors for both antiviral activity and toxicity. jst.go.jp

Interactive Data Table: Pharmacophoric Features of Amodiaquine(1+) Analogues and their Activity Below is a table summarizing the key pharmacophoric features and their impact on the biological activity of selected Amodiaquine(1+) analogues.

| Compound | Key Structural Features | Observed Activity/Significance |

| Amodiaquine | 4-aminoquinoline core, 7-chloro substituent, para-aminophenol, diethylaminomethyl side chain | Effective antimalarial, but potential for toxicity due to quinoneimine metabolite formation. core.ac.uk |

| Chloroquine (B1663885) | 4-aminoquinoline core, 7-chloro substituent, lacks aminophenol group | Important structural analogue; its resistance prompted development of amodiaquine. |

| Isoquine | 4-aminoquinoline core, meta-aminophenol | Analogue of amodiaquine with high antimalarial activity and reduced toxicity due to prevention of quinoneimine metabolite formation. |

| Desethylamodiaquine (B193632) | N-dealkylated metabolite of amodiaquine | Active metabolite of amodiaquine, contributing to the overall clinical effect. gu.se |

| Tebuquine | Biaryl analogue of amodiaquine | More active than amodiaquine in vitro and in vivo, but also forms a reactive quinoneimine metabolite. core.ac.uk |

Conformational Preferences and Active Conformation Studies

Understanding the three-dimensional structure and conformational flexibility of Amodiaquine(1+) and its analogues is crucial for elucidating their mechanism of action and for designing new, more potent derivatives. The spatial arrangement of the pharmacophoric features, known as the active conformation, dictates how the molecule binds to its biological target.

Conformational analysis of Amodiaquine(1+) has been performed using various computational methods, including molecular mechanics and quantum chemical calculations. researchgate.net These studies aim to identify the most stable (lowest energy) conformations of the molecule. For a series of amodiaquine analogues, conformational analysis was carried out using the Merck molecular force field (MMFF94), followed by geometry optimization using semi-empirical and density functional theory (DFT) methods. researchgate.net

The flexibility of Amodiaquine(1+) primarily arises from the rotation around the single bonds in the side chain connecting the quinoline core to the aminophenol ring and the bond linking the aminophenol to the terminal amino group. The relative orientation of these fragments is critical for binding to the target.

Studies involving molecular docking have provided insights into the putative bioactive conformation of amodiaquine analogues. researchgate.net For instance, in the context of antimalarial activity, docking studies with heme have shown that amodiaquine and its active analogues share similar binding interactions. researchgate.net A key interaction observed is a charged-assisted hydrogen bond between the protonated quinoline and the carboxylate group of the heme. researchgate.net The introduction of certain moieties, such as a piperazine group in some analogues, can influence the conformational features in a way that facilitates these crucial interactions, thereby increasing antimalarial activity. researchgate.net

In the context of other biological targets, such as human cholinesterases, molecular modeling has also been employed. mdpi.com Docking studies of amodiaquine derivatives into the active site of acetylcholinesterase (AChE) have revealed specific binding modes. For some potent inhibitors, an unusual conformation of a key amino acid residue (Trp286) in the enzyme's active site was observed, suggesting a specific induced-fit mechanism. mdpi.com

The X-ray crystal structure of amodiaquine provides a solid-state conformation, which serves as a valuable reference for computational studies. researchgate.net However, it is important to note that the conformation in the crystalline state may not necessarily be the same as the bioactive conformation in a biological environment. Therefore, a combination of experimental data and computational modeling is essential for a comprehensive understanding of the conformational preferences and the active conformation of Amodiaquine(1+) and its analogues.

Interactive Data Table: Conformational Parameters of Amodiaquine(1+) Analogues

| Compound/Analogue | Computational Method | Key Conformational Findings |

| Amodiaquine Analogues | MMFF94, RM1, DFT (B3LYP/6-31G(d,p)) | Identification of the most stable conformations for subsequent QSAR and docking studies. researchgate.net |

| Amodiaquine Analogue (2p) | Molecular Dynamics Simulation | Shares similar binding interaction with the heme group as amodiaquine, highlighting the importance of conformational features for this interaction. researchgate.net |

| Amodiaquine Derivatives | Molecular Docking (with AChE) | Revealed specific binding modes and an induced-fit mechanism involving a key tryptophan residue in the active site for potent inhibitors. mdpi.com |

| Anilinoquinolines | QSAR and Molecular Modeling | A putative bioactive conformation was proposed for a highly active compound based on modeling studies. researchgate.net |

Computational and Theoretical Chemistry Approaches in Amodiaquine 1+ Research

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of Amodiaquine(1+) with its biological targets. These methods provide a three-dimensional view of the binding process, revealing the specific interactions that are crucial for the compound's activity.

Analysis of Binding Modes to Molecular Targets (e.g., Heme, Enzymes)

A primary target for Amodiaquine(1+) is heme, a component of hemoglobin. The drug is thought to inhibit the polymerization of heme into hemozoin, leading to a toxic buildup of free heme in the parasite. drugbank.comncats.io Molecular docking studies have been instrumental in elucidating the binding mode of Amodiaquine(1+) to heme. These studies consistently show that the quinoline (B57606) ring of amodiaquine (B18356) engages in π-stacking interactions with the porphyrin ring of heme. jst.go.jpresearchgate.net Furthermore, a charge-assisted hydrogen bond is often observed between a protonated group on the amodiaquine molecule and the carboxylate group of heme. jst.go.jpresearchgate.net The distance between the quinoline moiety and the heme porphyrin ring is a critical factor, with optimal distances for π-stacking interactions suggested to be between 3.0 and 4.0 Å. jst.go.jp

Beyond heme, molecular docking has been used to investigate the interaction of Amodiaquine(1+) and its analogs with other potential enzyme targets. For instance, studies have explored its binding to Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS), a key enzyme in folate metabolism. researchgate.net Docking studies have also been employed to understand the structural basis for resistance, such as the role of mutations in the P. falciparum chloroquine (B1663885) resistance transporter (PfCRT). nih.gov These computational models help to explain how specific amino acid changes can alter drug binding and efflux. nih.gov

Conformational Flexibility and Stability of Amodiaquine(1+) and Its Complexes

The conformational flexibility of Amodiaquine(1+) is a key determinant of its ability to bind effectively to its targets. The methylene (B1212753) linker in its structure provides a degree of rotational freedom, allowing the molecule to adopt an optimal position for interaction. vulcanchem.com Molecular dynamics simulations have been employed to explore this flexibility and the stability of Amodiaquine(1+) when complexed with its targets. researchgate.net For example, MD simulations of amodiaquine analogs complexed with heme have shown that stable π-stacking interactions are maintained over time, confirming the docking results. jst.go.jpresearchgate.net These simulations provide a dynamic picture of the binding, revealing how the ligand and target adapt to each other to form a stable complex. The introduction of different chemical moieties, such as a piperazine (B1678402) group, can influence the conformational features and, consequently, the biological activity of amodiaquine analogs. researchgate.net

Quantum Chemical Property Calculations and Reactivity Prediction

Quantum chemical calculations offer a deeper understanding of the intrinsic properties of Amodiaquine(1+), such as its electronic structure and reactivity. These theoretical methods can predict various molecular properties that are difficult to measure experimentally.

Electronic Structure Analysis and Reactivity Descriptors

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic properties of molecules like amodiaquine. researchgate.net Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly informative. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's chemical reactivity and stability. researchgate.net A larger HOMO-LUMO gap suggests higher stability. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from quantum chemical calculations. researchgate.net These maps visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For amodiaquine, MEP analysis has revealed that the oxygen and nitrogen atoms are the most likely sites for nucleophilic attack. researchgate.net Global and local reactivity descriptors, also derived from these calculations, provide quantitative measures of a molecule's propensity to react at different sites. researchgate.net

In Silico ADME Prediction (Preclinical Context)

In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is critical to assess its potential as a drug candidate. researchgate.net In silico ADME prediction models provide a rapid and cost-effective way to evaluate these properties before extensive experimental testing. researchgate.net

Various computational tools and servers are used to predict key ADME parameters for Amodiaquine(1+) and its analogs. These parameters include predictions of oral bioavailability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. researchgate.netrroij.com For instance, in silico studies have been used to evaluate whether new amodiaquine analogs can avoid the metabolic pathways that lead to the formation of toxic quinoneimine metabolites. jst.go.jprroij.com By comparing the predicted ADME profiles of novel compounds to that of amodiaquine, researchers can prioritize candidates with more favorable pharmacokinetic properties for further development. researchgate.net

Table of Predicted ADME Properties for Amodiaquine Analogs

| Compound | Predicted Property | Value/Prediction | Reference |

| Amodiaquine Analog 2p | In silico ADMET | Promising candidate | researchgate.net |

| Amodiaquine Analog 2r | In silico ADMET | Promising candidate | researchgate.net |

| Fluoroamodiaquine (FAQ) | Metabolic Stability | Cannot form reactive quinoneimine metabolites | researchgate.netnih.gov |

| FAQ-pyrimidine hybrid | pKa and Protonation State | Predicted at pH 5.6 | nih.gov |

| FAQ-pyrimidine hybrid | ADME Prediction | Performed using Quikprop | nih.gov |

Computational Models for Absorption and Metabolism in Non-Human Systems

Computational modeling is a cornerstone in modern drug discovery, providing predictive insights into the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates in preclinical, non-human systems. These models are crucial for optimizing molecular structures and predicting pharmacokinetic (PK) profiles before costly and time-consuming in vivo studies are undertaken. In the research of Amodiaquine(1+), several computational approaches have been employed to understand its behavior in non-human systems, ranging from whole-animal models like rats to sophisticated in vitro platforms such as microfluidic organ-on-a-chip systems.

In Silico ADMET Prediction: Early-stage assessment of amodiaquine and its derivatives often involves in silico tools that predict fundamental ADME properties. Software like ADMET Predictor™ can be used to evaluate the physicochemical, biopharmaceutical, and metabolic properties of the parent drug and its degradation products or metabolites. researchgate.net These computational platforms use quantitative structure-activity relationship (QSAR) models to predict properties like solubility, permeability, and plasma protein binding. researchgate.net For example, in silico tools have been used to calculate the pKa of amodiaquine analogues, which is critical for predicting their accumulation in the acidic food vacuole of the malaria parasite. rroij.com While many of these models are trained on broad chemical datasets, their application provides a rapid, initial screening pass for novel analogues in a non-human, computational environment.

Pharmacokinetic (PK) Modeling in Animal Systems: The rat is a common non-human model for in vivo pharmacokinetic studies. Data from these studies are used to develop and refine computational PK models that describe the drug's behavior. Following oral administration to rats, amodiaquine is rapidly absorbed, reaching its maximum serum concentration (Cmax) in about 30 minutes, after which it is quickly metabolized. nih.gov Its primary active metabolite, N-desethylamodiaquine (DEAQ), is formed rapidly and is responsible for most of the observed antimalarial activity. pharmgkb.org

Compartmental modeling is a standard computational technique used to analyze this data. For amodiaquine in rats, a one-compartment model with first-order absorption and irreversible transformation to DEAQ, which is then described by a two-compartment model, has been utilized. dndi.org Such models, governed by differential equations, allow for the calculation of key pharmacokinetic parameters. These preclinical models are instrumental in understanding how structural modifications to the amodiaquine scaffold might alter its metabolic stability and plasma exposure, as demonstrated in studies comparing novel analogues to the parent compound. researchgate.net

| Parameter | Value | Description | Source |

|---|---|---|---|

| Dose | 10 mg/kg | The amount of amodiaquine administered based on body weight. | nih.gov |

| Cmax (Maximum Concentration) | 30.4 ng/mL | The peak serum concentration that amodiaquine reaches. | nih.gov |

| Tmax (Time to Cmax) | 0.5 hours | The time at which the peak serum concentration is observed. | nih.gov |

| t1/2 (Half-life) | 1.87 hours | The time it takes for the serum concentration of amodiaquine to reduce by half. | nih.gov |

Modeling in Microfluidic Organ-on-a-Chip Systems: Advanced in vitro non-human systems, such as microfluidic organ-on-a-chips, offer a more complex biological environment for studying drug behavior. frontiersin.org These devices, which can be lined with living human cells to mimic organ-level functions, are powerful platforms for testing therapeutics. ahajournals.org Computational fluid dynamics (CFD) is integral to interpreting the data from these systems. hawkridgesys.com

A computational model was developed to simulate the concentration of amodiaquine over time in a human Lung Airway Chip, a microfluidic device designed to recapitulate the physiology of the human lung. nih.govresearchgate.net This model combines CFD with drug-polydimethylsiloxane (PDMS) binding kinetics to predict the spatiotemporal concentration gradient of the drug within the microfluidic channels. nih.govmdpi.com The model accounts for mass transport phenomena including diffusion, convection, and absorption into the PDMS material of the chip. researchgate.net By experimentally determining parameters like the drug's diffusion coefficient and then fitting simulation outputs to measured drug concentrations in the chip's outflow, researchers can accurately estimate the actual drug levels experienced by the cells in the chip. nih.govresearchgate.net This approach was successfully used to model the delivery of a 1.24 µM amodiaquine solution, revealing how drug absorption by the device material affects the concentration profile over time. nih.gov Such models are critical for improving the design and analysis of efficacy and toxicity studies in these advanced non-human systems. nih.govmdpi.com

| Parameter | Value / Condition | Description | Source |

|---|---|---|---|

| Drug Concentration (Input) | 1.24 µM | Initial concentration of amodiaquine perfused through the basal channel. | nih.gov |

| Flow Rate | 60 µL/h | The rate at which the drug-containing medium is flowed through the channel. | nih.gov |

| Dpdms (Diffusion Coefficient in PDMS) | 3.8 x 10-13 m2/s | Experimentally determined value for the rate of amodiaquine diffusion within the PDMS material. | nih.gov |

| P (Partition Coefficient) | 20 - 60 | A dimensionless value representing the ratio of drug concentration in PDMS to that in the medium at equilibrium, determined by fitting simulation to experimental data. | nih.gov |

De Novo Design and Virtual Screening for Novel Amodiaquine(1+) Analogues

The challenges posed by drug resistance and the toxicity profile of amodiaquine have driven extensive research into novel analogues with improved properties. De novo design and virtual screening are powerful computational strategies that accelerate the discovery of new chemical entities by exploring vast chemical spaces and prioritizing compounds for synthesis and testing.

De Novo Design: De novo design involves the computational generation of novel molecular structures based on a core scaffold and desired pharmacological properties. One prominent approach in amodiaquine research has been the creation of large combinatorial libraries. Researchers start with the 4-anilinoquinoline scaffold of amodiaquine and computationally introduce a wide variety of substituents at different positions. nih.gov For instance, a library of over 2,000 compounds was generated by introducing different chemical groups at four distinct substitution points on the 4-anilinoquinoline template. nih.gov The rationale for selecting these substituent groups is often guided by existing structure-activity relationship (SAR) data from known active compounds like amodiaquine and isoquine (B1199177). nih.gov This method allows for the systematic exploration of how different functional groups influence activity and other properties, leading to the design of entirely new generations of 4-aminoquinoline (B48711) antimalarials. researchgate.net

Virtual Screening: Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target or possess a desired biological activity. This can be broadly categorized into ligand-based and structure-based methods.

Ligand-Based Virtual Screening (LBVS): This approach relies on the knowledge of other molecules that are active.

Pharmacophore Modeling: A pharmacophore represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. A pharmacophore model can be generated from a known active ligand like amodiaquine. nih.gov This model is then used as a 3D query to screen databases of compounds, identifying those that match the required spatial arrangement of features. This technique has been used to identify potential inhibitors for various targets.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. For amodiaquine analogues, QSAR models based on topological descriptors have been developed to predict the antimalarial potency (pIC50) of virtual compounds. nih.gov These models are used to screen combinatorial libraries, allowing for the high-throughput prediction of activity and the selection of the most promising candidates for further investigation. nih.gov

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the biological target.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. In amodiaquine research, molecular docking has been used to analyze the interaction of novel analogues with heme, the proposed target of 4-aminoquinoline drugs. nih.gov Programs like AutoDock are used to calculate the binding energy and visualize interactions, such as π-stacking and hydrogen bonds between the aminoquinoline core and the heme molecule. nih.gov This provides a structural hypothesis for the observed antimalarial activity and can guide the design of compounds with enhanced binding affinity. nih.gov Docking has also been used to explore the potential of amodiaquine to be repurposed for other diseases by screening it against different targets, such as human topoisomerase I for cancer. mdpi.com